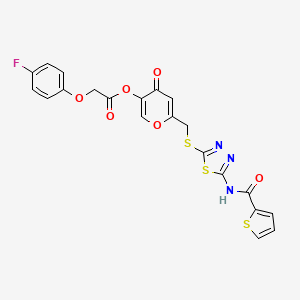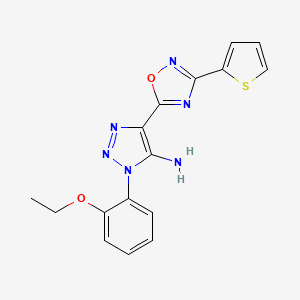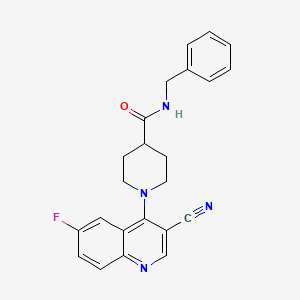![molecular formula C26H22N2O4 B2657383 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 851406-29-6](/img/no-structure.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Crystal Structure
One notable study reports on the regioselective synthesis and X-ray structure analysis of pharmacologically relevant compounds containing chloroquinoline and dihydropyrimidone moieties. This research underscores the importance of precise chemical synthesis techniques in creating compounds with potential pharmacological relevance, providing foundational knowledge for further investigations into similar compounds (Watermeyer, Chibale, & Caira, 2009).
Pharmacological Potential
Research into the pharmacological potential of related quinoline and xanthene derivatives has led to discoveries in various therapeutic areas. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents indicates the broader antimicrobial potential of quinoline-based compounds. This suggests a potential avenue for the application of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide in antimicrobial therapies (Holla et al., 2006).
Another study on the synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists demonstrates the diverse pharmacological targets that similar compounds can have. This research highlights the potential for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide to interact with specific receptor sites, potentially leading to new therapeutic applications (Mahesh et al., 2011).
Anticancer Research
In the realm of anticancer research, the synthesis, X-ray crystallographic study, and biological evaluation of coumarin and quinolinone carboxamides as anticancer agents provide valuable insights into the structure-activity relationships necessary for designing effective anticancer drugs. Such studies underscore the potential anticancer properties of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide, paving the way for its application in cancer treatment (Matiadis et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-(2-aminoethylamino)ethanol to form the intermediate, which is then reacted with 9H-xanthene-9-carboxylic acid to yield the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde", "2-(2-aminoethylamino)ethanol", "9H-xanthene-9-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde (1.0 g, 5.4 mmol) and 2-(2-aminoethylamino)ethanol (0.8 g, 7.2 mmol) in methanol (20 mL) and add sodium triacetoxyborohydride (1.5 g, 7.2 mmol) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in chloroform (50 mL). Wash the organic layer with water (2 x 50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate (1.0 g, 3.6 mmol) and 9H-xanthene-9-carboxylic acid (1.2 g, 4.3 mmol) in chloroform (50 mL) and add hydrochloric acid (1.0 mL, 12 M) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Add sodium bicarbonate (1.0 g) to the reaction mixture and extract the product with chloroform (3 x 50 mL). Wash the organic layer with water (2 x 50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of chloroform and diethyl ether as the eluent to obtain the final product as a yellow solid." ] } | |
CAS番号 |
851406-29-6 |
製品名 |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
分子式 |
C26H22N2O4 |
分子量 |
426.472 |
IUPAC名 |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H22N2O4/c1-31-18-11-10-16-14-17(25(29)28-21(16)15-18)12-13-27-26(30)24-19-6-2-4-8-22(19)32-23-9-5-3-7-20(23)24/h2-11,14-15,24H,12-13H2,1H3,(H,27,30)(H,28,29) |
InChIキー |
PWFGHCHAZURDOS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2657306.png)

![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2657308.png)
![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2657311.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2657312.png)
![2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2657313.png)


![2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2657319.png)

![N-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2657321.png)
![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657322.png)
